molecular formula C7H6FNO3 B14783646 6-Amino-3-fluoro-2-hydroxybenzoic acid

6-Amino-3-fluoro-2-hydroxybenzoic acid

Cat. No.: B14783646
M. Wt: 171.13 g/mol
InChI Key: QSKIXPMXUJUFEU-UHFFFAOYSA-N
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Description

6-Amino-3-fluoro-2-hydroxybenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids The presence of fluorine in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-3-fluoro-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-fluoro-2-hydroxybenzoic acid, followed by reduction to introduce the amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 6-amino-3-fluoro-2-oxobenzoic acid.

    Reduction: Formation of this compound from nitro intermediates.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-fluoro-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated nature.

Mechanism of Action

The mechanism of action of 6-amino-3-fluoro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development. The hydroxyl and amino groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

    2-Fluoro-6-hydroxybenzoic acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.

    4-Fluoro-3-hydroxybenzoic acid: Differently positioned fluorine and hydroxyl groups, leading to distinct chemical properties.

    2-Amino-6-fluorobenzoic acid: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 6-Amino-3-fluoro-2-hydroxybenzoic acid is unique due to the combination of the amino, hydroxyl, and fluorine groups on the benzene ring

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

6-amino-3-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,9H2,(H,11,12)

InChI Key

QSKIXPMXUJUFEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)O)F

Origin of Product

United States

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